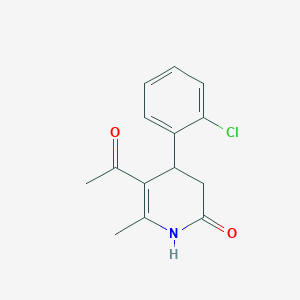

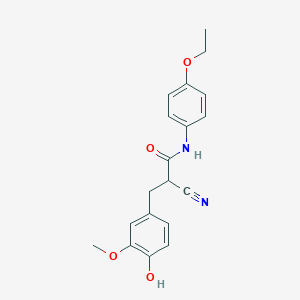

![molecular formula C26H23N5O3S B2500108 N-(3,4-二甲基苯基)-2-(4-((3-甲氧基苯基)硫)-1-氧代-[1,2,4]三唑[4,3-a]喹喔啉-2(1H)-基)乙酰胺 CAS No. 1111316-82-5](/img/structure/B2500108.png)

N-(3,4-二甲基苯基)-2-(4-((3-甲氧基苯基)硫)-1-氧代-[1,2,4]三唑[4,3-a]喹喔啉-2(1H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(3,4-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a derivative of the 1,2,4-triazolo[4,3-a]quinoxaline class. This class of compounds has been extensively studied due to their potential biological activities, including acting as human A3 adenosine receptor (hA3 AR) antagonists, which are of interest for their selective inhibitory effects on various physiological processes.

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[4,3-a]quinoxaline derivatives typically involves the introduction of various substituents at key positions of the quinoxaline core to modulate the biological activity. For instance, the study of 1,2,4-triazolo[1,5-a]quinoxaline derivatives revealed that the introduction of a 4-oxo substituent and various (hetero)aryl moieties at position-2 can yield potent and selective hA3 AR antagonists . Similarly, the synthesis of 1,2,4-triazolo[4,3-a]quinoline derivatives for anticancer activity involves the reaction of 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine with different carboxylic acids, indicating a versatile approach to modifying the core structure for desired biological properties .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,3-a]quinoxaline derivatives is characterized by the presence of a triazolo ring fused to a quinoxaline moiety. The specific substituents attached to this core structure play a crucial role in determining the binding affinity and selectivity towards biological targets such as the hA3 AR. For example, the presence of a 4-methoxyphenyl group at position-2 of the triazolo[1,5-a]quinoxaline core was found to be highly potent and selective for hA3 AR .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazolo[4,3-a]quinoxaline derivatives is influenced by the functional groups present on the core structure. The introduction of urea derivatives to the quinoxaline core, as seen in the synthesis of anticancer agents, involves the use of diphenyl phosphoryl azide (DPPA) to facilitate the reaction between the quinoxaline amine and carboxylic acids . This indicates that the core structure can be functionalized through various chemical reactions to yield compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[4,3-a]quinoxaline derivatives are determined by their molecular structure. The introduction of different substituents can affect properties such as solubility, stability, and the ability to cross biological membranes. For example, the introduction of a carboxylate group in place of the classical (hetero)aryl moiety was found to maintain good hA3 AR binding activity while significantly increasing selectivity . Additionally, the presence of specific substituents can enhance the antiallergic properties of these compounds, as demonstrated by their ability to inhibit histamine release and passive cutaneous anaphylaxis .

科学研究应用

结构方面和性质

对类似化合物的结构方面和性质进行的研究为它们潜在应用提供了宝贵的见解。例如,对相关酰胺含有异喹啉衍生物的晶体结构和荧光性质的研究突显了分子结构对材料性质的影响。这些研究表明,分子内原子的精确排列,如N-(3,4-二甲基苯基)-2-(4-((3-甲氧苯基)硫基)-1-氧代-[1,2,4]三唑并[4,3-a]喹啉-2(1H)-基)乙酰胺,可能影响其物理和化学行为,使其成为材料科学中的候选材料,特别是在荧光材料和传感器的开发中(Karmakar, Sarma, & Baruah, 2007)。

合成和化学性质

已经探索了相关化合物的合成,例如甲基2-[2-(4-苯基[1,2,4]三唑并[4,3-a]喹啉-1-基硫基)乙酰胺基]烷酸酯,以了解创造复杂分子所需的化学反应和条件。这些合成途径对于开发具有特定性质的新药物和材料至关重要。这些方法涉及产生具有潜在生物活性的产物的反应,说明了该化合物在药物化学和药物设计中的相关性(Fathalla, 2015)。

生物评价和分子建模

进一步研究与N-(3,4-二甲基苯基)-2-(4-((3-甲氧苯基)硫基)-1-氧代-[1,2,4]三唑并[4,3-a]喹啉-2(1H)-基)乙酰胺结构相关的1,2,4-三唑并[1,5-a]喹啉衍生物显示出有希望的生物活性。这些化合物已被评估为潜在的人类A3腺苷受体拮抗剂,表明了潜在的治疗应用。分子建模研究提供了有关结构活性关系(SAR)的见解,这对于高效和选择性至关重要,突显了该化合物在设计选择性受体拮抗剂中的适用性(Catarzi et al., 2005)。

属性

IUPAC Name |

N-(3,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N5O3S/c1-16-11-12-18(13-17(16)2)27-23(32)15-30-26(33)31-22-10-5-4-9-21(22)28-25(24(31)29-30)35-20-8-6-7-19(14-20)34-3/h4-14H,15H2,1-3H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWBSTQGIQZHTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)SC5=CC=CC(=C5)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

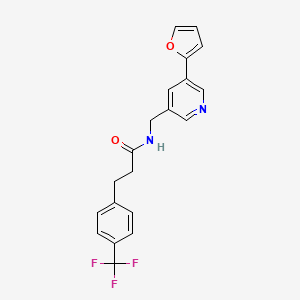

![2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid](/img/structure/B2500025.png)

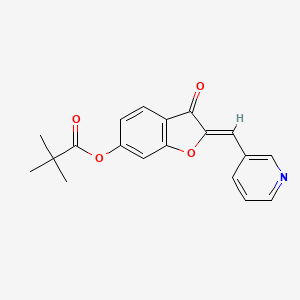

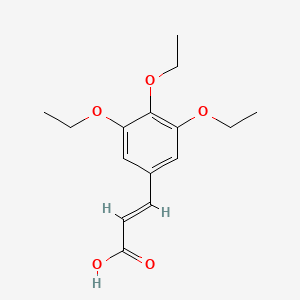

![(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2500029.png)

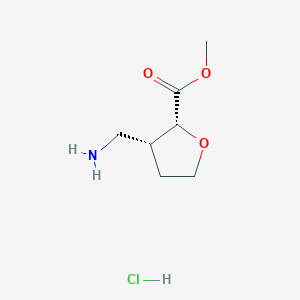

![2,2-dichloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide](/img/structure/B2500030.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide](/img/structure/B2500031.png)

![2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2500035.png)

![2-(2',5'-Dioxospiro[chromane-4,4'-imidazolidin]-1'-yl)acetic acid](/img/structure/B2500037.png)

![N-(1-cyanocyclopentyl)-2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2500046.png)

![4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500048.png)